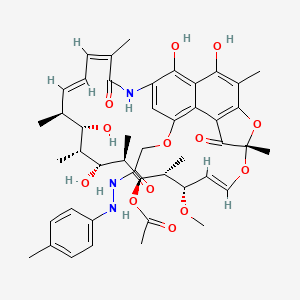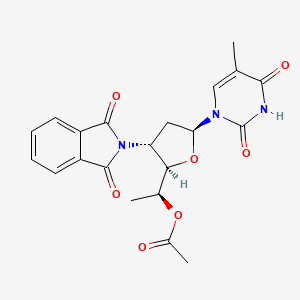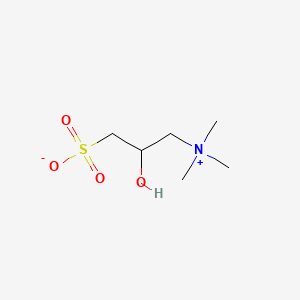
Rivoglitazone metabolite M10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rivoglitazone metabolite M10 is a derivative of rivoglitazone, a thiazolidinedione compound. Rivoglitazone is a peroxisome proliferator-activated receptor gamma agonist, primarily investigated for its potential use in the treatment of type 2 diabetes mellitus . The metabolite M10 is one of the primary metabolites formed during the metabolism of rivoglitazone in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rivoglitazone involves multiple steps, starting from the formation of the thiazolidinedione ring. The synthetic route typically includes the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable benzyl halide with thiazolidine-2,4-dione under basic conditions.
Industrial Production Methods
Industrial production of rivoglitazone and its metabolites involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: For controlled reaction conditions and scalability.
Purification: Using techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Rivoglitazone metabolite M10 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves oxidation reactions catalyzed by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: N-glucuronidation is a significant pathway where a glucuronic acid moiety is substituted onto the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: UDP-glucuronic acid is used in the presence of UDP-glucuronosyltransferase enzymes.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: Such as hydroxylated derivatives.
Glucuronidated metabolites: Resulting from N-glucuronidation.
Wissenschaftliche Forschungsanwendungen
Rivoglitazone metabolite M10 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of thiazolidinedione derivatives.
Biology: Investigating the role of peroxisome proliferator-activated receptor gamma agonists in cellular processes.
Medicine: Exploring the therapeutic potential of rivoglitazone and its metabolites in treating type 2 diabetes mellitus.
Industry: Developing efficient synthetic routes and production methods for thiazolidinedione derivatives
Wirkmechanismus
Rivoglitazone metabolite M10 exerts its effects by acting as an agonist of peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating glucose and lipid metabolism. The activation of peroxisome proliferator-activated receptor gamma leads to increased insulin sensitivity and improved glycemic control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes mellitus.
Rosiglitazone: A thiazolidinedione with similar mechanisms of action and therapeutic applications.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns
Uniqueness
Rivoglitazone metabolite M10 is unique due to its specific metabolic pathways and the formation of distinct metabolites. Its higher potency as a peroxisome proliferator-activated receptor gamma agonist compared to other thiazolidinediones makes it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
299175-49-8 |
|---|---|
Molekularformel |
C20H23N3O5S |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C20H23N3O5S/c1-23-17-11-15(27-2)8-9-16(17)22-19(23)12-28-14-6-4-13(5-7-14)10-18(20(21)24)29(3,25)26/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
InChI-Schlüssel |
CFOSYNLCBUVBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


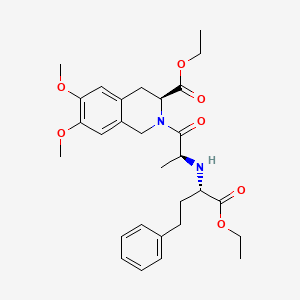
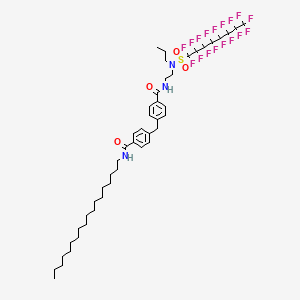
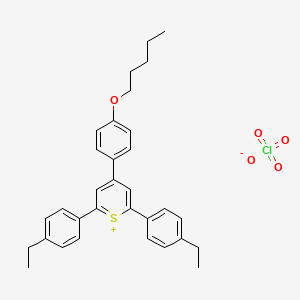
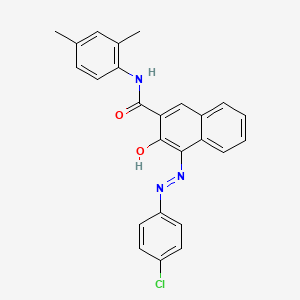


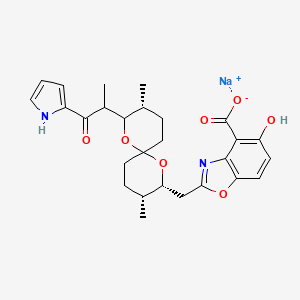
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
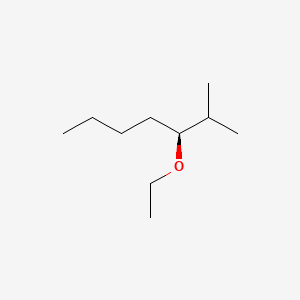
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

